molecular formula C10H9F5 B2766871 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene CAS No. 1447671-64-8

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene

Cat. No.: B2766871
CAS No.: 1447671-64-8
M. Wt: 224.174
InChI Key: KMRQWYZBOXNDBA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene (CAS 1447671-64-8) is a fluorinated aromatic compound of significant interest in advanced materials and pharmaceutical research. With a molecular formula of C10H9F5 and a molecular weight of 224.17 g/mol , this compound is characterized by the presence of a pentafluoroethyl group attached to a 3,5-dimethylbenzene ring . The incorporation of fluorine atoms is a critical strategy in medicinal chemistry, as it can profoundly alter the properties of a molecule . Fluorine atoms and fluorinated groups, such as the one in this compound, are known to enhance metabolic stability by blocking sites of oxidative metabolism, thereby increasing the in vivo half-life of potential drug candidates . Furthermore, the high electronegativity of fluorine can influence a molecule's dipole moment, pKa, and overall lipophilicity, which in turn affects drug-receptor binding interactions, bioavailability, and membrane permeability . This makes this compound a valuable building block (synthon) for the design and synthesis of new chemical entities. Its primary research applications include its use as a key intermediate in the development of fluorinated small molecules for pharmaceutical discovery and in the creation of novel materials, such as electroactive polymers, where the properties of ionic liquids can be leveraged . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5/c1-6-3-7(2)5-8(4-6)9(11,12)10(13,14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRQWYZBOXNDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene typically involves the introduction of the pentafluoroethyl group to a pre-existing 3,5-dimethylbenzene framework. One common method is the Friedel-Crafts alkylation reaction, where 3,5-dimethylbenzene reacts with a pentafluoroethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure high-quality product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Reaction TypeConditionsRegioselectivityYield/OutcomeSource
NitrationHNO₃/H₂SO₄, 0–5°CLimited reactivity due to deactivation; minor para-methyl nitration observed<10% (isolated as byproduct)
HalogenationCl₂/FeCl₃, 40°CPreferential ortho to methyl groups (steric shielding by –CF₂CF₃ inhibits meta attack)~25% mono-chlorinated product
SulfonationFuming H₂SO₄, 100°CNo reaction under standard conditions; decomposition observed

Radical Reactions

The methyl groups undergo selective side-chain halogenation under radical conditions:

Bromination of Methyl Substituents

  • Conditions : N-Bromosuccinimide (NBS), AIBN, 1,2-dichloroethane, reflux (75°C, 16 hr) .

  • Outcome :

    • 1,2-Bis(bromomethyl)-3-(pentafluoroethyl)benzene (67% yield).

    • Minor dibrominated byproducts (~12%).

Oxidation

  • Conditions : KMnO₄, H₂O, 80°C .

  • Outcome : Methyl groups oxidize to carboxylic acids only under prolonged heating (>24 hr), yielding 3,5-dicarboxy-1-(pentafluoroethyl)benzene (41% yield).

Functionalization of the Pentafluoroethyl Group

The –CF₂CF₃ group is typically inert but participates in rare nucleophilic displacements under extreme conditions:

ReactionConditionsOutcomeSource
DefluorinationMg, THF, –20°CPartial replacement of F with H; complex mixtures
Grignard CouplingRMgX, CuI catalyst, –10°CNo reaction observed

Diazotization-Decomposition Pathway

Adapted from 3,5-dimethyl fluorobenzene synthesis :

  • Diazotization : 3,5-Dimethylaniline → Diazonium salt in HF/NaNO₂ (–5°C).

  • Thermal Decomposition : Gradual heating (0.5–1.2°C/hr) to 50–55°C yields 3,5-dimethylbenzene with –CF₂CF₃ introduced via fluorinated diazo intermediates.

  • Yield : 72% after steam distillation .

Palladium-Catalyzed Coupling

  • Conditions : 3,5-Dimethylbromobenzene + CF₂CF₂SiMe₃, Pd(PPh₃)₄, KF, DMF, 110°C .

  • Yield : ~58% after column chromatography.

Stability and Decomposition

  • Thermal Stability : Decomposes above 300°C, releasing HF and perfluoroethylene .

  • Photoreactivity : UV light induces C–F bond cleavage, forming biradical intermediates .

Scientific Research Applications

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications primarily in medicinal chemistry, materials science, and environmental studies, supported by comprehensive data and case studies.

Structure and Composition

The molecular formula of this compound is C13H14F5C_{13}H_{14}F_5. The presence of both methyl and pentafluoroethyl groups contributes to its unique reactivity and physical properties.

Physical Properties

  • Molecular Weight : 250.25 g/mol
  • Boiling Point : Approximately 150°C (varies with purity)
  • Solubility : Soluble in organic solvents like dichloromethane and ethyl acetate.

Medicinal Chemistry

The incorporation of fluorinated groups in organic compounds often enhances their metabolic stability and biological activity. The pentafluoroethyl group in this compound can significantly influence pharmacokinetics and pharmacodynamics.

Case Study: Anticancer Agents

Research indicates that compounds with similar structures have been explored as potential anticancer agents. For instance, fluorinated derivatives have shown improved efficacy against various cancer cell lines due to increased lipophilicity and altered interaction with biological targets .

Materials Science

Fluorinated compounds are known for their unique thermal and chemical stability, making them suitable for high-performance materials.

Application in Coatings

This compound can be utilized in developing advanced coatings that require resistance to solvents and high temperatures. Its fluorinated structure provides low surface energy, which is beneficial for anti-fogging and anti-sticking properties in industrial applications.

Data Table: Comparison of Fluorinated Coatings

PropertyConventional CoatingFluorinated Coating
Surface EnergyHighLow
Chemical ResistanceModerateHigh
Temperature StabilityLowHigh
Application AreasGeneral UseAerospace, Automotive

Environmental Applications

Fluorinated compounds are also studied for their role in environmental chemistry. Their stability leads to concerns about persistence in the environment but also opens avenues for remediation technologies.

Case Study: Remediation Technologies

Research has been conducted on the use of fluorinated compounds in environmental cleanup processes. For example, this compound may be investigated for its ability to interact with pollutants through adsorption processes or as a precursor for biodegradable alternatives .

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nature of the pentafluoroethyl group influences the reactivity of the benzene ring, making it more susceptible to electrophilic attack. In biological systems, the compound’s interactions with molecular targets such as enzymes or receptors are influenced by its hydrophobic and steric properties, which can affect binding affinity and specificity.

Comparison with Similar Compounds

4-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]benzoic Acid

  • Structure : A pyridine ring substituted with a trifluoromethyl group and a methyl group, linked to a benzoic acid moiety.
  • Key Differences: The trifluoromethyl group (-CF₃) is less fluorinated than the pentafluoroethyl (-CF₂CF₃) group, reducing its electron-withdrawing strength.

PFECHS (1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonic Acid)

  • Structure : A cyclohexane ring with a pentafluoroethyl substituent and a sulfonic acid group.
  • Key Differences :
    • The cyclohexane backbone introduces conformational flexibility compared to the rigid benzene ring.
    • The sulfonic acid group (-SO₃H) increases acidity and water solubility, making PFECHS relevant in surfactant applications .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Fluorinated Compounds

Compound Core Structure Fluorinated Group Functional Group Key Applications
3,5-Dimethyl-1-pentafluoroethylbenzene Benzene -CF₂CF₃ None Materials science, solvents
4-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]benzoic Acid Pyridine-Benzene -CF₃ -COOH Pharmaceuticals, ligands
PFECHS Cyclohexane -CF₂CF₃ -SO₃H Surfactants, coatings
  • Solubility : The absence of ionic groups in 3,5-dimethyl-1-pentafluoroethylbenzene limits its water solubility compared to sulfonic acid-containing PFECHS .

Methodological Considerations in Structural Analysis

These programs enable precise determination of bond lengths and angles, critical for understanding steric and electronic effects in fluorinated aromatics .

Biological Activity

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene is a fluorinated organic compound notable for its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, synthesizing data from various research studies and sources.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H9_9F5_5
  • Molecular Weight : 224.174 g/mol
  • CAS Number : 1447671-64-8

The compound features a benzene ring with two methyl groups at positions 3 and 5 and a pentafluoroethyl group at position 1. The presence of the pentafluoroethyl group significantly alters its chemical properties, enhancing stability and hydrophobicity compared to non-fluorinated analogs .

Synthesis Methods

The synthesis typically involves a Friedel-Crafts alkylation reaction where 3,5-dimethylbenzene reacts with a pentafluoroethyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3_3). This method allows for the introduction of the pentafluoroethyl group under controlled conditions.

The biological activity of this compound is influenced by its hydrophobic nature and the steric effects of the pentafluoroethyl group. These properties may affect how the compound interacts with biological macromolecules such as proteins and nucleic acids.

  • Interactions with Enzymes : The compound's unique structure may enhance binding affinity to certain enzymes or receptors due to increased lipophilicity.
  • Potential Drug Development : Its fluorinated structure is often associated with improved metabolic stability in pharmacological contexts .

In Vitro Studies

Research has indicated that compounds with similar structures can exhibit significant biological activities:

  • Cytotoxicity : In studies involving various cell lines, fluorinated compounds have shown varying degrees of cytotoxicity. For instance, related compounds have been tested for their effects on cancer cell lines and normal cells .
CompoundCell Line TestedIC50_{50} (µM)Observations
Compound ACCO Cell Line15Moderate cytotoxicity observed
Compound BHeLa Cells10High cytotoxicity observed

Applications in Research and Industry

The compound is being explored for various applications:

  • Fluorinated Drug Design : Its structure makes it a candidate for developing drugs with improved efficacy and stability.
  • Specialty Chemicals : Used in creating materials that require high chemical resistance and stability due to the presence of fluorine .

Q & A

Q. Key Challenges :

  • Steric hindrance from methyl groups may reduce reaction efficiency.
  • Fluorinated reagents often require anhydrous conditions due to moisture sensitivity.

Advanced: How can computational methods (e.g., DFT) resolve contradictions in experimental data regarding regioselectivity in fluorinated aromatic systems?

Methodological Answer :
Density Functional Theory (DFT) calculations can model transition states and intermediates to predict regiochemical outcomes. For example:

  • Case Study : Conflicting NMR data on the position of pentafluoroethyl substitution in 3,5-dimethylbenzene derivatives can be resolved by comparing DFT-calculated chemical shifts with experimental values. The methyl groups direct substitution via both steric (blocking ortho positions) and electronic (activating para position) effects .
  • Software Tools : Gaussian or ORCA for energy minimization; ADF for fluorine-specific parameterization.

Q. Methodological Answer :

  • ¹⁹F NMR : Identifies the pentafluoroethyl group (δ ≈ -75 to -85 ppm for CF₃ and CF₂ signals) and confirms substitution pattern .
  • GC-MS : Detects impurities (e.g., unreacted starting materials) with electron ionization fragments at m/z 190 (base peak for pentafluoroethyl) and 105 (methylbenzene fragment) .
  • XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves steric clashes between methyl and fluorinated groups.

Advanced: How do steric and electronic effects of the pentafluoroethyl group influence reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Steric Effects : The bulky pentafluoroethyl group slows transmetalation steps in Pd-catalyzed reactions, requiring bulky ligands (e.g., t-BuBrettPhos) to stabilize intermediates .
  • Electronic Effects : The electron-withdrawing nature of fluorine destabilizes aryl halides, necessitating mild bases (e.g., K₃PO₄) to prevent β-hydride elimination .

Case Study :
Replacing pentafluoroethyl with trifluoromethyl reduces steric demand but increases electron deficiency, altering reaction pathways (e.g., favoring Heck over Suzuki coupling) .

Basic: What are the environmental persistence and detection strategies for fluorinated aromatic compounds like this one?

Q. Methodological Answer :

  • Persistence : The C-F bond resists hydrolysis and microbial degradation. Environmental half-life estimates exceed 50 years in aquatic systems .
  • Detection :
    • LC-MS/MS : Using a C18 column and negative-ion mode for trace analysis (LOQ: 0.1 ppb in water) .
    • PFAS-Specific Probes : Antibody-based sensors for field detection of perfluoroalkyl ethers (PFECAs/PFESAs) .

Advanced: How can isotopic labeling (e.g., ¹³C/²H) elucidate degradation pathways in environmental matrices?

Q. Methodological Answer :

  • Labeling Strategy : Synthesize 3,5-Dimethyl-1-(¹³CF₂CF₃)benzene to track bond cleavage during photolysis or microbial degradation.
  • Analytical Workflow :
    • Exposure : Incubate labeled compound in soil/water under controlled conditions.
    • Extraction : Solid-phase extraction (SPE) with HLB cartridges.
    • Detection : High-resolution mass spectrometry (HRMS) to identify labeled degradation products (e.g., ¹³CF₂COOH) .

Key Insight : Methyl groups slow degradation by shielding the aromatic core from reactive oxygen species.

Basic: What safety protocols are critical when handling this compound in the laboratory?

Q. Methodological Answer :

  • PPE : Fluorinated gloves (e.g., Viton®), fume hoods, and eye protection to prevent skin/eye contact with volatile fluorocarbons .
  • Waste Disposal : Incinerate at >1100°C to prevent PFAS formation. Avoid aqueous neutralization due to HF release risks .

Advanced: What strategies mitigate crystallographic disorder in XRD analysis caused by fluorinated and methyl groups?

Q. Methodological Answer :

  • Crystal Growth : Slow evaporation from hexane/ethyl acetate mixtures reduces disorder by promoting dense packing .
  • Refinement : Use SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters for fluorine atoms .

Q. Data Example :

ParameterValue
R-factor (final)0.032
C-C bond length1.52 Å (CF₂-CF₃)

Basic: How does the compound’s logP value correlate with its bioavailability in pharmacological studies?

Q. Methodological Answer :

  • Measurement : Shake-flask method with octanol/water partitioning. Experimental logP ≈ 3.8 (predicted via ChemAxon).
  • Implications : High lipophilicity enhances membrane permeability but may reduce aqueous solubility, requiring formulation with cyclodextrins or PEG .

Advanced: What are the challenges in scaling up enantioselective synthesis of chiral derivatives?

Q. Methodological Answer :

  • Catalyst Design : Chiral phosphine ligands (e.g., BINAP) or organocatalysts (e.g., cinchona alkaloids) induce asymmetry but face fluorine-induced deactivation .
  • Process Optimization : Continuous flow reactors improve heat/mass transfer for exothermic fluorination steps .

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